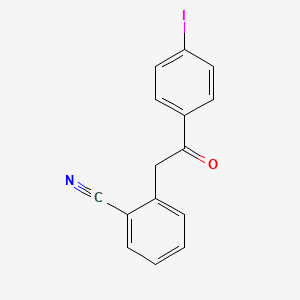

2-(2-Cyanophenyl)-4'-iodoacetophenone

Description

Overview of Substituted Acetophenones in Modern Organic Chemistry

Substituted acetophenones are a class of aromatic ketones derived from acetophenone (B1666503), the simplest aromatic ketone. mdpi.com These compounds are characterized by the replacement of one or more hydrogen atoms on the phenyl ring with various functional groups. researchgate.net This structural modification gives rise to a vast library of derivatives with diverse chemical and physical properties.

In modern organic chemistry, substituted acetophenones are highly valued as versatile building blocks and synthetic intermediates. nih.govresearchgate.net They are fundamental starting materials for the synthesis of a wide array of more complex molecules and heterocyclic systems. researchgate.net For instance, they are common precursors in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are intermediates for various biologically active compounds. Furthermore, substituted acetophenones are pivotal in multicomponent reactions for generating libraries of compounds for pharmaceutical and agrochemical research. mdpi.comresearchgate.net Their applications extend to the synthesis of fragrances, industrial solvents, and specialized polymers. mdpi.comnih.gov The reactivity of both the ketone functional group and the substituted aromatic ring makes them ideal synthons for constructing molecules with significant biological or material science applications. nih.gov

Importance of Cyanophenyl and Iodophenyl Moieties in Chemical Synthesis

The structure of 2-(2-Cyanophenyl)-4'-iodoacetophenone features two critical moieties that define its chemical reactivity and synthetic potential: the cyanophenyl group and the iodophenyl group.

Cyanophenyl Moiety: The cyano group (–C≡N) is one of the most versatile functional groups in organic synthesis. When attached to a phenyl ring, it acts as a strong electron-withdrawing group, significantly influencing the electronic properties of the molecule. This feature is exploited in the design of organic materials, such as those used in organic light-emitting diodes (OLEDs). The cyano group can undergo a variety of chemical transformations; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct nitrogen-containing heterocycles. This versatility makes cyanophenyl-containing compounds valuable intermediates in medicinal chemistry and materials science. nih.gov

Iodophenyl Moiety: The iodophenyl group contains an iodine atom bonded to the benzene (B151609) ring. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes the iodo group an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, the iodophenyl moiety is a key participant in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings. orgsyn.orgfishersci.ca This reactivity allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for assembling complex molecular architectures from simpler precursors. fishersci.ca

The combination of these two functional groups in one molecule creates a bifunctional building block with orthogonal reactivity, where the iodo- and cyano-substituted rings can be manipulated through different chemical pathways.

Defining the Research Landscape for this compound

While extensive published research focusing specifically on this compound is limited, its chemical structure allows for a clear definition of its probable research landscape. The compound is understood to be a specialized chemical intermediate. The commercial availability of its isomers, 2-(3-Cyanophenyl)-4'-iodoacetophenone sigmaaldrich.com and 2-(4-Cyanophenyl)-4'-iodoacetophenone chemicalbook.com, underscores the utility of this class of compounds as building blocks in targeted synthesis.

The research landscape for this compound is therefore primarily situated in synthetic organic chemistry, with strong potential for application in:

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The individual moieties are found in various bioactive molecules. For example, molecules with a 2-cyanophenyl group have been investigated as selective dopamine (B1211576) receptor agonists. nih.gov

Materials Science: For the creation of novel organic functional materials. The electronic properties conferred by the cyanophenyl group are desirable for applications in electronics and photonics.

Complex Molecule Synthesis: As a key intermediate that can undergo sequential, site-selective reactions. The iodophenyl group can be used for a cross-coupling reaction, followed by transformations involving the ketone or the cyano group to build intricate molecular frameworks.

Scope and Objectives of Research on this Specific Compound

The primary research objective for a compound like this compound is its utilization as a strategic intermediate in the synthesis of high-value, complex molecules. The specific aims of such research would likely include:

Development of Novel Synthetic Methodologies: Exploring its reactivity in various catalytic cycles and multicomponent reactions to establish efficient pathways to new chemical entities.

Synthesis of Bioactive Molecules: Using the compound as a starting material to construct potential drug candidates. The objective would be to incorporate the scaffold into a larger molecule designed to interact with a specific biological target.

Preparation of Functional Materials: Designing and synthesizing new organic materials for electronic or optical applications, leveraging the unique electronic characteristics of the cyanophenyl moiety.

Combinatorial Chemistry: Employing the compound in the parallel synthesis of a library of related compounds for high-throughput screening in drug discovery or materials development. The distinct reactivity of the iodo, cyano, and ketone groups allows for a diversity-oriented synthesis approach.

Compound Data Tables

Physicochemical Properties of Cyanophenyl-4'-iodoacetophenone Isomers

| Property | 2-(3-Cyanophenyl)-4'-iodoacetophenone | 2-(4-Cyanophenyl)-4'-iodoacetophenone |

| CAS Number | 898784-39-9 sigmaaldrich.com | 898784-43-5 chemicalbook.com |

| Molecular Formula | C₁₅H₁₀INO | C₁₅H₁₀INO |

| Molecular Weight | 347.16 g/mol sigmaaldrich.com | 347.15 g/mol chemicalbook.com |

| IUPAC Name | 3-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile sigmaaldrich.com | 4-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile chemicalbook.com |

| Boiling Point | Not Available | 470.3±35.0 °C (Predicted) chemicalbook.com |

| Purity | 97% sigmaaldrich.com | Not Available |

Synthetic Utility of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Applications |

| Ketone | Nucleophilic addition, Condensation (e.g., Aldol, Knoevenagel), Reduction, Wittig reaction | Formation of alcohols, alkenes, and heterocyclic rings (e.g., pyrazoles, pyrimidines). |

| Iodophenyl | Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), Nucleophilic substitution | C-C and C-N bond formation for building complex molecular scaffolds. |

| Cyanophenyl | Hydrolysis to carboxylic acid, Reduction to amine, Cycloaddition reactions | Conversion to other key functional groups, synthesis of nitrogen-containing heterocycles. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-7-5-11(6-8-14)15(18)9-12-3-1-2-4-13(12)10-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPNRYMLKWTMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642324 | |

| Record name | 2-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-33-3 | |

| Record name | 2-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Characterization of 2 2 Cyanophenyl 4 Iodoacetophenone

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In electron impact mass spectrometry (EI-MS), the molecule is ionized and breaks apart into characteristic fragment ions. The analysis of these fragments provides a roadmap to the original molecular structure.

For 2-(2-Cyanophenyl)-4'-iodoacetophenone (molar mass: 347.15 g/mol ), the molecular ion peak [M]•+ would be expected at an m/z (mass-to-charge ratio) of approximately 347. Due to the presence of iodine, a heavy halogen, fragmentation is expected to be significant. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, as well as the loss of the iodine and cyano substituents.

Expected Key Fragmentation Pathways:

α-Cleavage: The bonds on either side of the carbonyl group are prone to cleavage.

Cleavage of the C-C bond between the carbonyl and the methylene (B1212753) bridge would lead to the formation of the 4-iodobenzoyl cation at m/z 233 and the 2-cyanobenzyl radical.

Cleavage on the other side would result in the formation of the 2-cyanophenylacetyl cation and an iodophenyl radical.

Loss of Iodine: A prominent peak corresponding to the loss of the iodine atom ([M-I]+) would be anticipated at m/z 220. The iodine atom itself may be detected at m/z 127.

Loss of Cyanide: The molecule could lose the cyano group as a CN radical, leading to a fragment ion at m/z 321.

Other Fragments: The 4-iodophenyl group could appear as a cation at m/z 204. The 2-cyanophenylmethyl (cyanobenzyl) cation could be observed at m/z 116.

These predicted fragmentation patterns provide a theoretical fingerprint for the confirmation of the structure of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound No experimental mass spectrometry data for this specific compound were found in the performed search. The following table is based on theoretical fragmentation patterns.

| Predicted m/z | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 347 | Molecular Ion [M]•+ | [C₁₅H₁₀INO]•+ |

| 233 | [M - C₇H₆N]•+ (4-Iodobenzoyl cation) | [C₇H₄IO]+ |

| 220 | [M - I]+ | [C₁₅H₁₀NO]+ |

| 204 | [I-C₆H₄]+ (Iodophenyl cation) | [C₆H₄I]+ |

| 127 | [I]+ (Iodine cation) | [I]+ |

| 116 | [NC-C₆H₄-CH₂]+ (Cyanobenzyl cation) | [C₈H₆N]+ |

| 102 | [C₆H₄-C≡N]+ (Cyanophenyl cation) | [C₇H₄N]+ |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is essential for identifying the functional groups present in a molecule. Each technique provides complementary information based on the molecule's interaction with electromagnetic radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis. For this compound, the key expected absorption bands would correspond to the nitrile, carbonyl, and aromatic moieties.

C≡N Stretch: The cyano group has a very characteristic sharp absorption band, typically appearing in the region of 2260-2220 cm⁻¹. researchgate.net

C=O Stretch: The ketone carbonyl group gives rise to a strong, sharp absorption peak. For an aryl ketone, this is expected in the range of 1700-1680 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency.

Aromatic C=C Stretches: The presence of two phenyl rings will result in several bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range can provide information about the substitution patterns of the aromatic rings.

C-I Stretch: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ region.

Table 2: Predicted FTIR Data for this compound No experimental FTIR data for this specific compound were found in the performed search. The following table is based on characteristic functional group frequencies.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium-Weak |

| Cyano (C≡N) | Stretch | 2260-2220 | Sharp, Medium |

| Carbonyl (C=O) | Stretch | 1700-1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| C-I | Stretch | 600-500 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active. Symmetrical and non-polar bonds often produce strong Raman signals.

For this compound, the following features would be expected in a Raman spectrum:

Cyano (C≡N) Stretch: The nitrile group's vibration around 2260-2220 cm⁻¹ is also Raman active and often yields a strong signal. researchgate.net

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings, typically around 1000 cm⁻¹, are usually strong in Raman spectra. Other aromatic C=C stretching bands in the 1600-1580 cm⁻¹ range are also expected to be prominent.

Carbonyl (C=O) Stretch: The carbonyl stretch is also Raman active, although it is typically weaker than in the FTIR spectrum.

C-I Stretch: The C-I bond vibration in the 600-500 cm⁻¹ range should be observable.

Table 3: Predicted Raman Spectroscopy Data for this compound No experimental Raman data for this specific compound were found in the performed search. The following table is based on characteristic functional group shifts.

| Functional Group | Type of Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Cyano (C≡N) | Stretch | 2260-2220 | Strong |

| Carbonyl (C=O) | Stretch | 1700-1680 | Medium |

| Aromatic C=C | Stretch | 1610-1580 | Strong |

| Aromatic Ring | Breathing Mode | ~1000 | Strong |

| C-I | Stretch | 600-500 | Medium |

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

This analysis would reveal:

The precise bond lengths and angles of the entire molecule.

The planarity of the phenyl rings.

The absolute configuration of the molecule within the crystal.

Although no published crystal structure for this specific compound was found, such an analysis remains the gold standard for unambiguous structural elucidation in the solid state. orgsyn.orgmst.edu

Table 4: Hypothetical Crystallographic Data for this compound No experimental crystallographic data for this compound were found in the performed search. The table below indicates the type of data that would be obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀INO |

| Formula Weight | 347.15 |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | Not Available |

| Z (Molecules per unit cell) | Not Available |

| Density (calculated) | Not Available |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. The study of these interactions is crucial for understanding the physical properties of the solid material. For this compound, several types of interactions would be expected to play a role in its crystal packing.

Dipole-Dipole Interactions: The polar carbonyl (C=O) and cyano (C≡N) groups introduce significant dipole moments into the molecule. These dipoles would likely align in an anti-parallel fashion in the crystal lattice to maximize electrostatic attraction.

π-π Stacking: The presence of two electron-rich aromatic rings suggests the possibility of π-π stacking interactions, where the rings of adjacent molecules pack in a face-to-face or offset manner.

Halogen Bonding: The iodine atom is a potential halogen bond donor. It could form interactions with electron-rich atoms on neighboring molecules, such as the nitrogen of the cyano group or the oxygen of the carbonyl group (C-I···N or C-I···O). This type of interaction can be highly directional and significantly influence crystal packing. researchgate.netmissouri.edu

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups as donors and the carbonyl oxygen or cyano nitrogen as acceptors could further stabilize the crystal structure.

A detailed analysis of the crystal structure would map these interactions and reveal the supramolecular architecture of the compound in the solid state.

Reactivity and Mechanistic Investigations of 2 2 Cyanophenyl 4 Iodoacetophenone

Reactivity of the Alpha-Haloketone Moiety

The α-haloketone is a privileged structural motif in organic synthesis, characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The strong electron-withdrawing nature of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, rendering the α-carbon particularly susceptible to nucleophilic attack. jove.com This activation distinguishes its reactivity from that of simple alkyl halides.

The primary reaction pathway for the α-haloketone functionality involves nucleophilic substitution at the α-carbon. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. jove.comjove.com A wide variety of nucleophiles can displace the iodide, which is an excellent leaving group, to form new carbon-heteroatom or carbon-carbon bonds. To avoid competitive reactions such as elimination or attack at the carbonyl carbon, less basic nucleophiles are generally preferred for this transformation. jove.comjove.com

The general mechanism involves the direct backside attack of a nucleophile on the α-carbon, leading to the inversion of stereochemistry if the carbon is chiral, and displacement of the iodide ion in a single, concerted step.

Interactive Table 1: Examples of Nucleophilic Substitution at the Alpha-Carbon

| Nucleophile (Nu) | Reagent Example | Product Structure | Product Class |

| Amine | Aniline (B41778) | α-Aminoketone | |

| Thiol | Thiophenol | α-Thioketone | |

| Azide | Sodium Azide (NaN₃) | α-Azidoketone | |

| Cyanide | Sodium Cyanide (NaCN) | α-Cyanoketone |

In the presence of a strong, non-nucleophilic base, the α-haloketone can undergo an elimination reaction to form an α,β-unsaturated ketone. This transformation typically follows a bimolecular elimination (E2) pathway, which requires an anti-periplanar arrangement between a proton on the β-carbon and the halide leaving group. masterorganicchemistry.compressbooks.pub The use of a sterically hindered base, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), is crucial to favor elimination over the competing SN2 reaction. orgosolver.commasterorganicchemistry.comyoutube.com These bulky bases have difficulty accessing the sterically shielded α-carbon for substitution but can readily abstract a more accessible β-proton. pressbooks.pub

The reaction proceeds by the abstraction of a proton from the carbon adjacent to the carbonyl group, followed by the concerted formation of a carbon-carbon double bond and the ejection of the iodide leaving group.

Interactive Table 2: Representative E2 Elimination Reaction

| Substrate | Base | Solvent | Product | Description |

| 2-(2-Cyanophenyl)-4'-iodoacetophenone | Potassium tert-butoxide (t-BuOK) | tert-Butanol | 1-(4-Iodophenyl)-2-(2-cyanophenyl)ethen-1-one | The bulky base promotes the E2 mechanism, leading to the formation of the conjugated enone. |

Reactivity of the Aromatic Iodide

The carbon-iodine bond on the aromatic ring is a key site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are the most reactive among aryl halides (I > Br > Cl > F) in common catalytic cycles, such as oxidative addition to a low-valent metal center, making them ideal substrates for these transformations. wikipedia.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild amine base. wikipedia.orglibretexts.org Given the high reactivity of the aryl iodide, these couplings can often be performed under mild conditions, such as at room temperature, preserving other functional groups in the molecule. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling method that joins an organohalide with an organoboron species, typically a boronic acid or a boronic ester. researchgate.netyoutube.com This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. youtube.comnih.gov The aryl iodide in the target molecule readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle that leads to the formation of a new biaryl linkage.

Interactive Table 3: Cross-Coupling Reactions of the Aromatic Iodide

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | 2-(2-Cyanophenyl)-4'-(phenylethynyl)acetophenone |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(2-Cyanophenyl)-4'-(phenyl)acetophenone |

The carbon-iodine bond can be selectively cleaved and replaced with a carbon-hydrogen bond through a process known as reductive dehalogenation. This transformation is valuable for removing the halogen atom after it has served its purpose as a handle for cross-coupling. Numerous methods exist, ranging from catalytic hydrogenation to photoredox-mediated reactions.

Catalytic transfer hydrogenation, using a palladium catalyst with a hydrogen donor like sodium formate (B1220265) (HCO₂Na) or isopropanol, is a common and effective method. organic-chemistry.orgthieme-connect.de Alternatively, visible-light photoredox catalysis has emerged as a mild and green approach, using photosensitizers like iridium or ruthenium complexes to initiate the reduction of the highly susceptible aryl iodide bond via a radical pathway. mdpi.comresearchgate.netacs.org

Interactive Table 4: Methods for Reductive Dehalogenation

| Method | Catalyst / Reagent | Hydrogen Source | Description |

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | A standard, efficient method for removing the halide under neutral conditions. organic-chemistry.org |

| Transfer Hydrogenation | Pd(OAc)₂ | HCO₂Na | A milder, non-gaseous hydrogen source suitable for many functional groups. organic-chemistry.orgthieme-connect.de |

| Photoredox Catalysis | fac-Ir(ppy)₃ | Hantzsch Ester | A visible-light-mediated radical reduction under very mild conditions. mdpi.comresearchgate.net |

Reactivity of the Nitrile Group

The nitrile (cyano) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org It can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comchemguide.co.ukjove.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions. jove.comorganicchemistrytutor.com Vigorous heating in aqueous acid or base ensures complete conversion to the carboxylic acid. chemguide.co.uk

Reduction: The nitrile group is readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.ukjove.com The reaction involves two successive additions of a hydride ion. chemistrysteps.comjove.com Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile to form an imine anion intermediate. masterorganicchemistry.comucalgary.caorganicchemistrytutor.com This intermediate is stable to further attack by the Grignard reagent. organicchemistrytutor.com Subsequent aqueous workup hydrolyzes the imine to yield a ketone, providing a powerful method for carbon-carbon bond formation. jove.comjove.com

Interactive Table 5: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, Heat | Amide | 2-(Carboxy)phenyl-4'-iodoacetophenone |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Dianion | 2-(Aminomethyl)phenyl-4'-iodoacetophenone |

| Grignard Reaction | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Imine | 2-(1-Iminoethyl)phenyl-4'-iodoacetophenone (hydrolyzes to ketone) |

Derivatization to Amides or Carboxylic Acids

The nitrile functional group (C≡N) within this compound is a key site for derivatization, most notably through hydrolysis to form amides and carboxylic acids. uobasrah.edu.iqresearchgate.net This transformation represents a fundamental conversion in organic synthesis, turning the relatively inert nitrile into highly useful carbonyl-containing functionalities.

Detailed research findings indicate that the hydrolysis of a nitrile can proceed in one or two steps, depending on the reaction conditions. The process typically requires either acid or base catalysis.

Amide Formation : Partial hydrolysis of the nitrile group yields a primary amide. This reaction involves the addition of water across the carbon-nitrogen triple bond.

Carboxylic Acid Formation : Under more forcing conditions or with prolonged reaction times, the intermediate amide can undergo a second hydrolysis step to yield the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). uobasrah.edu.iq

While specific studies on the hydrolysis of this compound are not detailed in the provided sources, the principles of nitrile hydrolysis are well-established for related cyanophenyl compounds. google.com

Table 1: General Conditions for Nitrile Hydrolysis

| Product | Catalyst Type | Typical Reagents | General Conditions |

|---|---|---|---|

| Amide | Acid or Base | H₂SO₄ (conc.), HCl (conc.), NaOH, KOH | Controlled temperature and reaction time to prevent over-hydrolysis. |

| Carboxylic Acid | Acid or Base | H₂SO₄ (aq), HCl (aq), NaOH (aq), KOH (aq) | Elevated temperatures and/or extended reaction times. youtube.com |

Cyclization Reactions involving the Nitrile (e.g., to Heterocycles)

The strategic placement of the nitrile group ortho to the phenyl-ketone moiety makes this compound an excellent candidate for intramolecular cyclization reactions to construct nitrogen-containing heterocycles. researchgate.net These reactions are often mediated by catalysts that activate the nitrile group.

Research on structurally analogous compounds provides insight into potential cyclization pathways. For example, N-(2-cyanophenyl)benzamides undergo efficient cyclization to produce 2-aryl-4-iodoquinazolines when treated with a synergistic combination of titanium tetraiodide (TiI₄) and trimethylsilyl (B98337) iodide (TMSI). nih.gov This suggests that the cyano-keto structure of the target compound could undergo similar transformations to yield valuable heterocyclic scaffolds. The synthesis of fused quinazolin-4(3H)-ones from 2-cyanophenyl precursors is a well-explored area, utilizing methods like intramolecular radical cyclization or transition-metal catalysis. researchgate.net

Table 2: Example of a Related Nitrile Cyclization Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2-cyanophenyl)benzamides | TiI₄, TMSI in 1,2-dichloroethane | 2-Aryl-4-iodoquinazolines | 63-80% | nih.gov |

Reactivity of the Carbonyl Group (Ketone)

The ketone's carbonyl group is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions (e.g., Hydrazone Formation)

A prominent reaction of the ketone in this compound is its condensation with hydrazine (B178648) and related derivatives (such as phenylhydrazine (B124118) or thiosemicarbazide) to form hydrazones. researchgate.netnih.gov This reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule.

Hydrazones are stable compounds and important intermediates in their own right. For instance, the reaction of α-bromo-4-cyanoacetophenone with substituted thiosemicarbazones is a direct, single-step method for synthesizing libraries of 4-cyanophenyl-2-hydrazinylthiazoles, which have shown significant anticancer activity. rsc.org Similarly, reactions between ω-bromo-acetophenones and cyanoacetylhydrazine produce hydrazide-hydrazone derivatives that serve as synthons for other heterocyclic systems. nih.gov

Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways and Intermediates

The mechanisms governing the transformations of this compound are based on fundamental principles of organic reactivity.

Nitrile Cyclization : In transition metal-catalyzed cyclizations, the reaction is often initiated by the coordination of the metal to the nitrogen atom of the nitrile. researchgate.net This coordination acts as a Lewis acid activation, increasing the electrophilicity of the nitrile carbon. This is followed by an intramolecular nucleophilic attack from another part of the molecule, leading to a cyclized iminyl intermediate, which then rearranges or is further transformed to the final heterocyclic product. researchgate.net The synergistic effect observed with the TiI₄/TMSI system in related cyclizations highlights a complex activation mechanism where both reagents are required for the reaction to proceed efficiently. nih.gov

Ketone Condensation : The formation of a hydrazone from a ketone proceeds via a two-step pathway. First, the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate known as a carbinolamine. magritek.com In the second step, the carbinolamine is dehydrated, typically with the help of an acid catalyst, to eliminate a molecule of water and form the stable C=N double bond of the final hydrazone product. magritek.com

Role of Catalysts and Ligands

Catalysts and ligands play a crucial role in controlling the outcome and efficiency of reactions involving this trifunctional molecule.

For Nitrile Cyclization : As noted, a synergistic system of TiI₄ and TMSI has proven effective for the cyclization of related 2-cyanophenyl precursors. nih.gov More broadly, transition metals such as palladium, nickel, and copper are frequently employed to catalyze cascade reactions that involve nitrile groups, proceeding through various mechanistic pathways. researchgate.net

For Reactions at the Aryl Iodide : While not a reaction of the cyano or keto groups, the aryl iodide moiety is highly significant for palladium-catalyzed cross-coupling reactions. The Stille coupling of 4'-iodoacetophenone (B82248), for example, can be effectively catalyzed by palladium-on-carbon (Pd/C). orgsyn.org In this system, the addition of a copper(I) iodide (CuI) co-catalyst enhances the reaction rate. Furthermore, the presence of a ligand, such as triphenylarsine (B46628) (AsPh₃), is essential for the catalytic cycle to proceed efficiently, leading to higher product yields compared to using a palladium source alone. orgsyn.org

For Ketone Condensation : Condensation reactions to form hydrazones are often catalyzed by a small amount of acid. The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water) and facilitating the final dehydration step. magritek.com

Photoredox Catalysis and Radical Pathways

The application of visible-light photoredox catalysis has emerged as a powerful strategy for the generation of radical intermediates under mild conditions, enabling unique bond formations. In the context of aryl halides like this compound, the carbon-iodine bond is a potential site for activation via photoredox catalysis. The process typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl iodide.

This SET process can lead to the formation of a radical anion, which may then fragment to release an iodide anion and the corresponding aryl radical. semanticscholar.org The generation of such a radical species opens up various reaction pathways. For instance, the aryl radical can participate in C-C bond-forming reactions, such as arylation of arenes or alkenes, or undergo hydrogen atom transfer (HAT) from a suitable donor to achieve reductive dehalogenation. semanticscholar.org

While direct studies on this compound are not extensively documented in the reviewed literature, the principles of photoredox catalysis on aryl iodides provide a framework for its potential reactivity. The presence of the electron-withdrawing cyano and acetyl groups could influence the reduction potential of the molecule, affecting the efficiency of the initial SET event. Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have proven effective for cross-coupling reactions involving radical intermediates generated from aryl halides. semanticscholar.org Such a strategy could potentially be employed for the functionalization of this compound.

Mechanistic investigations into similar systems often involve techniques like cyclic voltammetry to determine redox potentials and luminescence quenching studies to confirm the interaction between the excited photocatalyst and the substrate. The identification of reaction intermediates and byproducts can further elucidate the operative radical pathways. nih.gov

Regioselectivity and Stereoselectivity Studies

Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, dictating the formation of a specific constitutional isomer or stereoisomer, respectively. masterorganicchemistry.cominflibnet.ac.in For a molecule like this compound, with multiple reactive sites, regioselectivity would be a key consideration in any transformation. For example, in a cross-coupling reaction, the reactivity of the C-I bond is expected to be significantly higher than any C-H bond on the aromatic rings, leading to high regioselectivity for substitution at the iodinated position.

Stereoselectivity would become relevant if a new chiral center is introduced during a reaction. For instance, in a hypothetical addition of a nucleophile to the ketone carbonyl group, the formation of a new stereocenter would raise the question of facial selectivity. The steric and electronic properties of the bulky 2-(2-cyanophenyl)phenyl group would likely influence the approach of the nucleophile, potentially leading to a diastereomeric preference.

Studies on analogous systems, such as the addition of nucleophiles to substituted acetophenones, often reveal that the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. inflibnet.ac.in For example, the use of chiral catalysts or auxiliaries can induce enantioselectivity, favoring the formation of one enantiomer over the other. nih.gov While specific regioselectivity and stereoselectivity studies on this compound are not available in the surveyed literature, the principles of steric hindrance and electronic effects, which govern selectivity in organic reactions, would apply. masterorganicchemistry.comyoutube.com

Table 1: Potential Factors Influencing Selectivity in Reactions of this compound

| Selectivity Type | Influencing Factors | Potential Outcome |

| Regioselectivity | Inherent reactivity of functional groups (C-I vs. C-H vs. C≡N) | Preferential reaction at the most labile site (e.g., oxidative addition into the C-I bond in palladium catalysis). |

| Choice of catalyst and reaction conditions. | Directing group effects from the cyano or acetyl group influencing substitution patterns in certain reactions. | |

| Stereoselectivity | Steric bulk of the substituted phenyl groups. | Diastereoselective addition to the carbonyl group. |

| Use of chiral catalysts, reagents, or solvents. | Enantioselective formation of a chiral alcohol upon reduction of the ketone. |

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction by influencing reactant solubility, transition state stabilization, and even the reaction mechanism itself. inflibnet.ac.inchemrxiv.org For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can effectively solvate these species, lowering the activation energy and accelerating the reaction rate. chemrxiv.org

In the context of reactions involving this compound, solvent effects would be highly dependent on the specific transformation. For instance, in a nucleophilic substitution reaction, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be employed to enhance the nucleophilicity of the attacking species. Conversely, in reactions proceeding through radical intermediates, less polar solvents might be suitable. chemrxiv.org

The selectivity of a reaction can also be tuned by the solvent. For example, the polarity and hydrogen-bonding ability of a solvent can alter the relative energies of different transition states, thereby influencing the regioselectivity or stereoselectivity of a reaction. chemrxiv.orgchemrxiv.org In some cases, a change in solvent can even lead to a switch in the reaction mechanism. chemrxiv.org

Experimental studies investigating solvent effects typically involve running a reaction in a series of solvents with varying properties (e.g., dielectric constant, polarity, hydrogen-bonding capacity) and measuring the impact on reaction rate and product distribution. rsc.org While no specific data for this compound was found, the general principles of solvent effects in organic chemistry provide a basis for predicting its behavior.

Table 2: Predicted Solvent Effects on Hypothetical Reactions of this compound

| Reaction Type | Solvent Property | Predicted Effect on Kinetics and Selectivity |

| SNAr Reaction (Hypothetical) | High Polarity (e.g., DMSO, DMF) | Increased reaction rate due to stabilization of the charged Meisenheimer complex intermediate. |

| Palladium-Catalyzed Cross-Coupling | Coordinating ability (e.g., THF, Dioxane) | Can influence the stability and reactivity of the catalytic species. Non-coordinating solvents might be preferred in some cases to avoid catalyst inhibition. |

| Photoredox-Catalyzed Radical Reaction | Polarity and Hydrogen-bond donating ability | Can affect the stability and reactivity of radical intermediates. The choice of solvent can influence the efficiency of HAT processes and the selectivity of radical trapping. |

| Ketone Reduction (e.g., with NaBH4) | Protic (e.g., Methanol, Ethanol) | The protic solvent can activate the carbonyl group through hydrogen bonding and protonate the resulting alkoxide. |

Computational Chemistry and Theoretical Characterization of 2 2 Cyanophenyl 4 Iodoacetophenone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules like 2-(2-Cyanophenyl)-4'-iodoacetophenone. nih.govnih.gov DFT methods are employed to approximate the solution to the Schrödinger equation, providing detailed information about the molecule's energetic and electronic properties. schrodinger.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for such calculations, often paired with basis sets like 6-311++G(d,p) to ensure a high level of theoretical accuracy. nih.govnih.gov

The first step in the theoretical characterization of this compound is the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most stable conformation of the molecule. nih.gov For substituted acetophenones, the planarity of the heavy atoms in the acetyl-phenyl ring system is a key conformational feature. researchgate.net However, the presence of the bulky 2-cyanophenyl group can introduce significant steric hindrance, likely causing a twist between the two phenyl rings.

The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles. For instance, the C=O bond of the acetophenone (B1666503) moiety and the C≡N bond of the cyanophenyl group will have characteristic lengths. The dihedral angle between the phenyl ring of the acetophenone and the cyanophenyl ring is of particular interest, as it dictates the degree of conjugation and steric strain within the molecule. Theoretical studies on similar bicyclic systems often show a non-planar arrangement to alleviate steric clashes between adjacent hydrogen atoms.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C≡N Bond Length | ~1.15 Å |

| C-I Bond Length | ~2.10 Å |

| Dihedral Angle (Phenyl-Phenyl) | ~45-55° |

Note: These values are representative and based on DFT calculations of structurally related molecules.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the iodoacetophenone moiety, particularly involving the lone pairs of the iodine and oxygen atoms, as well as the π-system of the phenyl ring. The LUMO is likely to be distributed over the cyanophenyl ring and the carbonyl group, due to the electron-withdrawing nature of the cyano and acetyl groups. The calculated HOMO-LUMO gap provides insight into the intramolecular charge transfer characteristics of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Note: These values are illustrative and derived from DFT calculations on analogous aromatic ketones. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual tool that illustrates the charge distribution of a molecule and is highly useful for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen and the nitrogen of the cyano group, highlighting these as the primary sites for electrophilic interactions. The regions around the hydrogen atoms and the iodine atom would exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Prediction and Correlation

DFT calculations are also instrumental in predicting various spectroscopic properties, which can then be correlated with experimental data to validate the computational model.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical frequency calculations can predict the infrared and Raman spectra of this compound. nih.gov The calculated vibrational modes can be assigned to specific functional groups, such as the C=O stretching of the ketone, the C≡N stretching of the nitrile group, and the C-I stretching vibration. A comparison between the theoretical and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational dynamics. nih.gov For example, the C=O stretching frequency in acetophenones is sensitive to the electronic effects of the substituents.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net By comparing the predicted chemical shifts with experimental NMR data, one can achieve a comprehensive structural assignment. bris.ac.uk The chemical shifts of the aromatic protons and carbons in this compound would be influenced by the electron-withdrawing and donating effects of the iodo, cyano, and acetyl substituents, as well as the through-space effects arising from the twisted conformation of the two phenyl rings.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can elucidate the plausible reaction pathways for the synthesis of this compound. For instance, in a Suzuki or Stille coupling reaction to form the bond between the two phenyl rings, DFT can be used to model the potential energy surface of the reaction. acs.org This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the intermediate species. arxiv.org

By calculating the activation energies associated with different proposed mechanisms, one can determine the most likely reaction pathway. researchgate.net For example, in a palladium-catalyzed cross-coupling reaction, computational modeling can help understand the oxidative addition, transmetalation, and reductive elimination steps at the molecular level. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.

Advanced Applications in Chemical Science and Technology

Role as a Versatile Synthetic Intermediate

The inherent reactivity of its functional groups allows 2-(2-Cyanophenyl)-4'-iodoacetophenone to participate in a wide array of chemical reactions, making it a versatile intermediate for the construction of more complex molecular frameworks.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govbas.bg The presence of the ketone and nitrile functionalities in this compound makes it an ideal candidate for various MCRs. For instance, the ketone can readily react with amines to form in-situ imines, which can then be intercepted by a third component, a characteristic feature of reactions like the Ugi or Passerini reactions. bas.bg While specific studies detailing the use of this compound in MCRs are not extensively documented, its structural motifs are analogous to substrates commonly employed in these powerful transformations for the rapid generation of molecular diversity. nih.gov

The synthesis of complex organic molecules often relies on the use of well-defined building blocks that can be elaborated through sequential or domino reactions. nih.gov this compound serves as an exemplary building block due to its trifunctional nature. The iodo-substituted phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. Concurrently, the ketone and nitrile groups can be transformed into a plethora of other functionalities or can participate in cyclization reactions to form intricate polycyclic systems. This multi-faceted reactivity enables the construction of complex and biologically relevant scaffolds from a relatively simple starting material. nih.gov

Contributions to Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. derpharmachemica.comnih.gov The structure of this compound is pre-disposed to serve as a precursor for various heterocyclic systems. The 1,4-relationship between the ketone and the cyano group on the phenyl ring can be exploited in condensation reactions with dinucleophiles to construct fused heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives could lead to the formation of pyridazinone or phthalazinone cores, which are prevalent in many biologically active compounds. Similarly, reactions involving the ketone and activated methylene (B1212753) compounds can be a gateway to various substituted pyridines and other related heterocycles. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Potential Heterocyclic Product | Significance of Scaffold |

| Hydrazine | Pyridazinone/Phthalazinone | Found in cardiovascular and anticancer drugs nih.gov |

| Substituted Amidines | Pyrimidine | Core of many pharmaceuticals and natural products |

| Malononitrile | Substituted Pyridine | Important in agrochemicals and pharmaceuticals |

This table is illustrative of the potential synthetic pathways and does not represent experimentally verified reactions for this specific compound based on available literature.

Potential in Functional Materials Design

The development of new materials with specific, tunable properties is a major focus of modern technology. The molecular features of this compound suggest its potential utility in the design of such functional materials.

Functional polymers, which possess specific chemical or physical properties, are at the forefront of materials science. The iodo- and cyano- functionalities of this compound can be leveraged for polymer synthesis and modification. The iodo group can act as an initiation site for controlled radical polymerization techniques or as a point of attachment for post-polymerization modification. The polar nitrile group can enhance properties such as solubility, thermal stability, and adhesion. By incorporating this molecule into a polymer backbone or as a pendant group, it is conceivable to develop new polymers with tailored refractive indices, dielectric constants, or other desirable characteristics for applications in electronics and optics.

Photochromic materials can reversibly change their color upon exposure to light, a property that is highly sought after for applications such as smart windows, optical data storage, and molecular switches. frontiersin.org While direct evidence of this compound in photochromic systems is scarce, its aromatic ketone structure is a key component in certain classes of photochromic molecules. Aromatic ketones can act as photosensitizers or can be part of a larger molecular system that undergoes photo-induced isomerization or cyclization, leading to a change in the absorption spectrum. Further research could explore the integration of this compound into known photochromic scaffolds to modulate their light-responsive behavior.

Ligand Design in Coordination Chemistry

The molecular architecture of this compound incorporates two key functional groups that are of significant interest in the field of ligand design and coordination chemistry: the nitrile (cyano) group and the carbonyl group of the acetophenone (B1666503) moiety. These groups possess lone pairs of electrons that can be donated to a metal center, allowing the molecule to function as a ligand in the formation of metal complexes.

The design and synthesis of ligands are crucial for the development of new catalysts and materials. researchgate.net The nitrogen atom of the cyano group and the oxygen atom of the carbonyl group in this compound can act as donor sites. This allows the molecule to potentially function as a bidentate ligand, where both functional groups coordinate to a single metal ion, or as a monodentate ligand, where only one group binds. It can also act as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).

A notable example of the coordinating ability of the cyanophenyl group is seen in porphyrin-based metal-organic coordination networks. nih.gov In these systems, porphyrins functionalized with cyanophenyl groups form stable networks by coordinating with metal atoms like iron through the terminal nitrogen of the cyano group. nih.gov Specifically, the porphyrins can form a fourfold coordination node where the terminal nitrogen atoms of the cyano endgroups bind to a central iron atom. nih.gov This demonstrates the capacity of the cyanophenyl moiety to direct the self-assembly of complex supramolecular structures.

While research specifically detailing the coordination complexes of this compound is not extensively documented, the principles of coordination chemistry suggest its potential utility. The presence of the iodo-substituent can also influence the electronic properties of the aromatic system, which in turn can modulate the coordinating strength of the cyano and carbonyl groups, offering a way to fine-tune the properties of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (N-donor) | The ligand binds to a metal center exclusively through the nitrogen atom of the cyano group. | Transition metals (e.g., Fe, Cu, Ag) |

| Monodentate (O-donor) | The ligand coordinates to a metal center via the oxygen atom of the carbonyl group. | Lanthanides, Alkali metals |

| Bidentate (N,O-chelation) | The ligand forms a chelate ring by coordinating to a single metal center through both the nitrogen and oxygen atoms. | Transition metals (e.g., Pd, Pt, Rh) |

| Bridging Ligand | The ligand links two or more metal centers, with the cyano and carbonyl groups coordinating to different metals. | Various |

Reagents in Analytical Methods

The structural features of this compound lend themselves to several applications as a reagent in analytical chemistry. Acetophenone and its derivatives are recognized as useful scaffolds in the development of analytical tools, including chemosensors and reagents for spectrophotometric analysis. nih.govsciepub.com

The presence of the iodine atom in the 4'-position is particularly significant. Iodinated organic compounds are valuable as precursors in chemical synthesis and can serve as contrast agents. researchgate.net In analytical methods, the iodine atom can be exploited in several ways. For instance, its presence can enhance photophysical properties like fluorescence. A study on iodinated hydroxyacetophenone derivatives revealed that the insertion of iodine atoms into the aromatic ring alters the optical properties of the molecule. nih.gov Specifically, the introduction of two iodine atoms was found to significantly increase the fluorescence quantum efficiency. nih.gov This suggests that this compound could be a candidate for development as a fluorescent probe or label.

Furthermore, acetophenone derivatives have been successfully modified to create selective chemosensors. For example, acetophenone azine derivatives have been synthesized and utilized as colorimetric and fluorescent sensors for the detection of cyanide anions. Similarly, a semicarbazone derivative of dihydroxy acetophenone has been developed as a selective spectrophotometric reagent for the determination of vanadium(V). sciepub.com These examples highlight the versatility of the acetophenone framework for creating targeted analytical reagents. The this compound molecule could serve as a platform for similar derivatization, with the cyano group itself being a potential site for chemical modification or interaction with specific analytes.

Another potential application lies in techniques that are sensitive to heavy atoms, such as X-ray fluorescence or as a heavy-atom derivative in mass spectrometry to aid in fragment identification. While specific applications for this compound as an analytical reagent are still an emerging area of research, the known reactivity and properties of its constituent functional groups provide a strong basis for its potential utility.

Table 2: Potential Analytical Applications of this compound

| Analytical Technique | Role of the Compound | Principle |

| Fluorescence Spectroscopy | Fluorescent Probe/Label | The iodinated phenyl ring can enhance fluorescence quantum yield, allowing for sensitive detection of analytes upon interaction. nih.gov |

| Colorimetric Sensing | Chemosensor Precursor | The acetophenone backbone can be functionalized to create a molecule that changes color upon binding to a specific analyte. |

| Spectrophotometry | Complexing Reagent | Can be derivatized to form a colored complex with a target metal ion, allowing for its quantification via UV-Vis spectroscopy. sciepub.com |

| X-ray Techniques | Contrast Agent / Heavy Atom Marker | The iodine atom provides high electron density, making it useful in techniques requiring X-ray contrast or heavy atom labeling. researchgate.net |

Conclusion and Future Directions in Research on 2 2 Cyanophenyl 4 Iodoacetophenone

Summary of Current Research Gaps and Opportunities

A comprehensive review of available data indicates that 2-(2-Cyanophenyl)-4'-iodoacetophenone is a sparsely studied compound. The primary research gap is the lack of fundamental characterization of its chemical properties and reactivity. This absence of foundational data presents a clear opportunity for original research that could establish its value as a building block in synthetic and medicinal chemistry.

| Research Area | Identified Gaps | Opportunities for Investigation |

| Synthetic Chemistry | - Limited number of reported synthetic routes.- Lack of optimization studies for existing or novel pathways. | - Development of efficient, scalable, and sustainable synthetic methods.- Exploration of one-pot or continuous flow syntheses. |

| Reactivity & Catalysis | - Reactivity of the three distinct functional groups has not been systematically explored.- Potential as a substrate in cross-coupling reactions is unknown. | - Systematic study of the chemoselectivity of the ketone, nitrile, and aryl iodide moieties.- Use as a scaffold for creating libraries of complex molecules via functional group interconversion. |

| Materials Science | - No investigation into its potential photophysical or electronic properties. | - Synthesis of derivatives to probe for applications in organic electronics or as photoredox catalysts. |

| Medicinal Chemistry | - Biological activity profile is completely uncharacterized. | - Screening for potential pharmacological activity, leveraging its structural motifs found in other bioactive molecules. |

Prospects for Novel Synthetic Methodologies

Future research should prioritize the development of advanced synthetic protocols for this compound. While classical methods may exist, modern synthetic chemistry offers numerous avenues for improvement in efficiency, safety, and scalability.

One promising approach is the application of flow chemistry. Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity while enhancing safety. orgsyn.org The automation of flow synthesis, guided by machine learning algorithms, could rapidly optimize reaction conditions, significantly reducing development time. nih.gov

Furthermore, novel catalytic systems could be explored. For instance, advancements in palladium-catalyzed cross-coupling reactions could enable more efficient construction of the biaryl core. orgsyn.org Strategies involving C-H activation could also provide more direct and atom-economical routes to this and related structures, bypassing the need for pre-functionalized starting materials.

Exploration of Undiscovered Reactivity

The inherent functionality of this compound presents a rich field for discovering new chemical reactions. The three key functional groups—ketone, nitrile, and aryl iodide—can act as handles for a wide array of transformations. A key research direction would be to investigate the chemoselectivity of these sites.

| Functional Group | Potential Unexplored Reactions | Prospective Outcomes |

| Aryl Iodide | - Sonogashira, Suzuki, Heck, Buchwald-Hartwig, and Stille cross-coupling reactions. orgsyn.org- Reductive deiodination.- Conversion to an organoboron or organozinc species. | - Access to a diverse library of derivatives with extended conjugation or novel substituents.- Selective removal of the iodide to yield 2-(2-Cyanophenyl)acetophenone. |

| Ketone | - Asymmetric reduction to form chiral alcohols.- Grignard or Wittig reactions.- Reductive amination. | - Introduction of new stereocenters.- Carbon-carbon bond formation to build molecular complexity.- Synthesis of amine-containing derivatives. |

| Nitrile (Cyano) | - Hydrolysis to carboxylic acid or amide.- Reduction to a primary amine.- Cyclization reactions with adjacent functional groups. | - Conversion to other key functional groups, increasing synthetic versatility.- Formation of heterocyclic structures. |

Integration with High-Throughput Screening and Automation in Chemical Synthesis

The progression from studying a single compound to exploring its potential applications often requires the synthesis of a library of related derivatives. Automation and high-throughput experimentation (HTE) are critical tools for achieving this efficiently. springernature.com An automated synthesis platform could be programmed to perform the various reactions outlined in the section above on a milligram scale, rapidly generating a diverse set of molecules based on the this compound scaffold. nih.govscispace.com

These automated systems, which can replace manual operations with robotics and data-driven algorithms, are essential for accelerating the discovery of new functional molecules. nih.gov For instance, a robotic system could execute a matrix of cross-coupling partners and reaction conditions, followed by automated purification and analysis, to build a library for biological screening. springernature.com This approach streamlines the production of pharmaceutical compounds and allows researchers to focus on creative aspects of drug design.

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research. This synergistic approach can guide experimental design, rationalize observed outcomes, and predict the properties of yet-to-be-synthesized molecules.

A prospective workflow for investigating this compound would begin with computational modeling. Density Functional Theory (DFT) calculations could predict the relative reactivity of the different functional groups, guiding the design of chemoselective reactions. Molecular docking simulations could be employed to screen the compound and its virtual derivatives against known biological targets, identifying potential leads for drug discovery.

These in silico predictions would then be validated through targeted experimental synthesis and testing. springernature.com For example, if computational models predict that a specific derivative has a high binding affinity for a particular enzyme, an automated synthesis platform could be tasked with its production. nih.gov The subsequent experimental validation of its biological activity would provide crucial feedback to refine and improve the predictive power of the computational models, creating a closed-loop, iterative cycle of design, synthesis, and testing.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Cyanophenyl)-4'-iodoacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions or nucleophilic substitution. For example:

- Iodo-substitution : Reacting 2-(2-cyanophenyl)acetophenone with iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (0–25°C) achieves selective iodination at the 4'-position .

- Cyano-group introduction : A cyano group can be introduced via Sandmeyer reaction or palladium-catalyzed cyanation of a halogenated precursor. Optimize solvent polarity (e.g., DMF or acetonitrile) and reaction time to minimize byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reported yields for analogous iodoacetophenones range from 85–91% under inert atmospheres .

Q. How do the electron-withdrawing substituents (cyano and iodo) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The cyano group at the 2-position and iodo group at the 4'-position activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For example:

- The iodo group acts as a weak ortho/para-director due to its polarizability, while the cyano group strongly deactivates the ring via inductive effects. Reactivity can be assessed using Hammett σ constants (σₚ for CN = +0.66; σₘ for I = +0.35) to predict regioselectivity in further functionalization .

- Experimental validation: Perform competitive reactions with model electrophiles (e.g., nitration) and analyze regioselectivity via HPLC or NMR .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~200 ppm in ¹³C). The cyano group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts .

- FT-IR : Confirm the carbonyl (C=O stretch at ~1680 cm⁻¹) and cyano (C≡N stretch at ~2220 cm⁻¹) groups .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M+H⁺]⁺) and characteristic fragmentation patterns (e.g., loss of I⁻ or CN⁻) .

Advanced Research Questions

Q. How can the iodo group in this compound be leveraged in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer : The iodo group is highly reactive in Ullmann , Suzuki-Miyaura , or Sonogashira couplings . For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst, arylboronic acid, and K₂CO₃ in a 1:1 THF/H₂O mixture at 80°C. Monitor reaction progress via TLC and optimize ligand-to-palladium ratios to suppress homocoupling .

- Challenges : Competing reactivity of the cyano group may require protecting groups (e.g., silylation) to prevent side reactions .

Q. How should researchers address discrepancies in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Contradictory NMR peaks : Verify solvent effects (e.g., DMSO vs. CDCl₃) and purity via HPLC. For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Unexpected MS fragments : Compare experimental data with computational predictions (e.g., DFT-based fragmentation simulations) .

Q. What strategies enable selective functionalization of the cyano group without affecting the iodo substituent?

- Methodological Answer :

- Hydrolysis : Convert the cyano group to a carboxylic acid using concentrated HCl/H₂SO₄ (1:1) at 100°C, but ensure the iodo group is stabilized by electron-donating substituents to prevent elimination .

- Reduction : Use LiAlH₄ to reduce the cyano group to an amine, but avoid excess reductant to prevent dehalogenation .

Q. What are the safety and handling protocols for this compound given its potential toxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.